[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromenyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the oxan-2-yl group. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of multiple hydroxyl groups and the chromenyl moiety contribute to its biological activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromenyl moiety can interact with various enzymes and receptors. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- Methylammonium lead halide
- Diethyl malonate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of hydroxyl groups and chromenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18O10 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3 |
InChI Key |
HUYSUIPBOBFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
Origin of Product |
United States |
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